
Ethyl 2-hydrazinyl-2-oxoacetate
Overview
Description
Ethyl 2-hydrazinyl-2-oxoacetate (CAS 35196-48-6, molecular formula C₄H₈N₂O₃) is a hydrazide derivative with a reactive oxoacetate backbone. It is widely employed in heterocyclic chemistry for synthesizing triazoles, triazines, and coumarin derivatives . Its structure features a hydrazinyl group adjacent to a ketone, enabling nucleophilic attack and cyclization reactions. Commercial samples typically exhibit ≥97% purity , and the compound is used as a precursor in pharmaceuticals and agrochemicals .
Biological Activity
Ethyl 2-hydrazinyl-2-oxoacetate (EHOA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of EHOA, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
Synthesis of this compound
The synthesis of EHOA typically involves the reaction of diethyl oxalate with hydrazine hydrate under controlled conditions to ensure high yield and purity. This method emphasizes the importance of maintaining appropriate temperature and pH levels during the reaction process.
Antimicrobial Properties
EHOA has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. The hydrazine moiety is believed to play a crucial role in this activity by interacting with microbial enzymes or disrupting cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of EHOA. In vitro evaluations have demonstrated that EHOA exhibits cytotoxic effects on several human cancer cell lines, including:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
HCT116 (Colorectal) | 5.0 | Induces apoptosis |
SKOV-3 (Ovarian) | 4.5 | Disrupts cell cycle progression |
MCF-7 (Breast) | 6.0 | Inhibits proliferation |
In these studies, EHOA was found to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which is a common mechanism for anticancer agents .
The mechanism of action for EHOA involves its interaction with specific molecular targets within cells. The hydrazinyl group can form hydrogen bonds with active sites on enzymes, potentially acting as an inhibitor or activator depending on the target enzyme's nature. This interaction may disrupt metabolic pathways essential for cancer cell survival or microbial growth .
Comparative Analysis with Similar Compounds
EHOA can be compared with other hydrazine derivatives to elucidate its unique properties:
Compound Name | Key Features | Uniqueness |
---|---|---|
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Contains an acetyl group; enhanced reactivity | Increased biological activity due to dual functional sites |
Ethyl 2-(2-hydrazinyl)-2-oxoacetate | Lacks acetyl group; different reactivity | Reduced biological activity compared to EHOA |
N,N-bis[2-(2-acetylhydrazinyl)-2-oxoethyl]nitrous amide | Contains two acetyl groups; potentially enhanced activity | Dual sites may enhance interactions with biological targets |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of EHOA in cancer treatment:
- In Vitro Study on Colorectal Cancer : A study involving HCT116 cells showed that EHOA significantly reduced cell viability and induced apoptosis through ROS generation.
- In Vivo Study on Ovarian Cancer : Preliminary results from mouse xenograft models indicated that EHOA treatment led to reduced tumor size and improved survival rates compared to control groups .
- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that EHOA exhibits a broad spectrum of antimicrobial activity, suggesting potential as a therapeutic agent for infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-hydrazinyl-2-oxoacetate, and how do reaction conditions influence yield?
this compound is synthesized via hydrazinolysis of ethyl 2-oxoacetate derivatives or condensation reactions. For example, reacting ethyl cyanoacetate with hydrazine hydrate under reflux conditions in ethanol yields the compound, with purity ≥98% achievable through recrystallization . Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for hydrazine), and solvent selection (ethanol or methanol). Lower yields (<70%) may arise from incomplete hydrazine addition or side reactions like over-alkylation.
Q. How is this compound structurally characterized, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- NMR spectroscopy : Distinct signals for the hydrazinyl proton (δ 8.2–8.5 ppm, singlet) and ester carbonyl (δ 165–170 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 132.12 (C₄H₈N₂O₃) .
- X-ray crystallography : Used to resolve ambiguities in tautomeric forms (e.g., keto-hydrazone vs. enol-hydrazine), with SHELX programs refining crystal structures .
Q. What are the primary applications of this compound in heterocyclic chemistry?
The compound serves as a precursor for synthesizing 1,2,4-triazole carboxylates via cyclocondensation with β-acylamidrazones. For instance, reacting it with ethyl 2-ethoxy-2-iminoacetate hydrochloride under basic conditions yields triazole derivatives with applications in medicinal chemistry (e.g., enzyme inhibitors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in triazole carboxylate synthesis?
Low yields (35–50%) in cyclization steps often result from competing side reactions. Optimization strategies include:
- Solvent selection : Using diphenyl ether (Ph₂O) at 160–180°C enhances cyclization efficiency by stabilizing intermediates and reducing side products .
- Catalysis : Adding anhydrous ZnCl₂ (5 mol%) accelerates intramolecular condensation, improving yields to 70–89% .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) isolates pure triazole derivatives, confirmed by HPLC (>95% purity) .
Q. How do contradictory NMR data for this compound derivatives arise, and how are they resolved?
Tautomerism (e.g., keto-enol equilibria) and dynamic proton exchange can lead to split or broadened signals. For example, hydrazone protons may appear as multiplets in DMSO-d₆ due to hydrogen bonding. Resolution methods:
- Variable-temperature NMR : Cooling to −40°C slows exchange, sharpening signals .
- DFT calculations : Predict dominant tautomeric forms using Gaussian software, validated against experimental data .
Q. What methodologies enable the design of novel bioisosteres using this compound?
The compound’s hydrazine and carbonyl groups allow derivatization into pharmacophores:
- Schiff base formation : React with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to generate hydrazones with antioxidant activity .
- Heterocyclic annulation : Condense with 1,2,4-triazole precursors to create fused rings (e.g., triazolo[1,5-a]pyrimidines) for kinase inhibition studies .
- Fluorescent probes : Conjugate with dansyl chloride for imaging applications, monitored via fluorescence spectroscopy (λex 340 nm, λem 510 nm) .
Q. How are computational tools integrated into mechanistic studies of this compound reactions?
Density functional theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways. For example:
- Cyclization energetics : Transition states for triazole formation show activation energies of ~25 kcal/mol, aligning with experimental rates .
- Solvent effects : COSMO-RS simulations predict polarity-dependent tautomer ratios, guiding solvent selection .
Q. Methodological Considerations
- Handling air-sensitive intermediates : Use Schlenk techniques for reactions involving hydrazine derivatives to prevent oxidation .
- Scale-up challenges : Pilot-scale synthesis (≥100 g) requires flow chemistry setups to maintain temperature control and minimize exotherms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Hydrazinyl-2-oxoacetate
Structural Differences :
- Molecular Formula : C₃H₆N₂O₃ (vs. C₄H₈N₂O₃ for the ethyl ester) .
- Molecular Weight : 118.09 g/mol (methyl) vs. 132.12 g/mol (ethyl) .
Practical Considerations :
- The methyl ester is more sensitive to storage conditions, requiring storage at 2–8°C in the dark . Ethyl ester derivatives are more commonly used in multi-gram syntheses due to better stability .
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate
Structural Differences :
- Incorporates a thiazole ring instead of a hydrazinyl group (CAS 64987-08-2, molecular formula C₇H₈N₂O₃S) .
Ethyl 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetate
Structural Differences :
Comparative Data Table
Reaction Pathways and Selectivity
- Cyclization : this compound reacts with cyclic imidates to form triazole-3-carboxylates (e.g., 1,2,4-triazoles) under thermal activation. In contrast, methyl ester derivatives under HCl yield triazinediones, highlighting alkyl chain-dependent selectivity .
- Hydrolysis: The ethyl ester hydrolyzes cleanly to carboxylic acids in basic ethanol/water systems, while the methyl analog undergoes decarboxylation .
Industrial and Research Utility
Preparation Methods
Preparation Methods of Ethyl 2-hydrazinyl-2-oxoacetate
Synthesis from Diethyl Oxalate and Hydrazine Hydrate
The classical and widely used synthetic route involves the reaction of diethyl oxalate with hydrazine hydrate. This reaction proceeds via nucleophilic substitution where hydrazine attacks the ester carbonyl carbon, leading to the formation of this compound.
- Reaction conditions: Typically conducted in an alcohol solvent such as ethanol or methanol.
- Temperature: Mild heating is applied to facilitate the reaction.
- Yield: The reaction generally proceeds with good yield, though optimization is required to minimize side products such as glyoxylic acid.
This method is favored for its simplicity and the availability of starting materials.
Cyclization Route via Acyl Hydrazides and Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride
An alternative advanced synthetic approach involves the preparation of this compound as an intermediate in the synthesis of 1,2,4-triazole derivatives. This method includes:
- Condensation of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride under base-mediated conditions to form ethyl 2-(2-acylhydrazono)-2-aminoacetates.
- Subsequent thermal cyclization in diphenyl ether (Ph2O) solvent leads to the formation of triazole derivatives, with this compound as a key precursor.
- Use of diphenyl ether as solvent improves cyclization efficiency, reduces side reactions, and shortens reaction time to about 1 minute.
- The solvent is reusable, aligning with green chemistry principles.
- Yields of intermediates and final products are improved by approximately 10% compared to traditional solvents such as xylenes or diglyme.
Industrial Scale Synthesis
Industrial methods mirror the laboratory scale synthesis but emphasize:
- Optimization of reaction parameters (temperature, solvent, reagent ratios) for maximum yield and purity.
- Use of industrial reactors for controlled heating and mixing.
- Purification by distillation and crystallization to isolate this compound with high purity.
- Scale-up considerations include controlling side reactions and ensuring reproducibility.
Reaction Conditions and Optimization
Method | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|
Diethyl oxalate + Hydrazine | Ethanol/Methanol | Mild heating (~50-80°C) | Several hours | Moderate to high | Simple, classical method; risk of glyoxylic acid formation |
Acyl hydrazides + Ethyl 2-ethoxy-2-iminoacetate + base followed by cyclization | Diphenyl ether (Ph2O) | 259°C (boiling point of Ph2O) | ~1 minute (cyclization step) | 35–89% (overall for triazole derivatives) | Efficient cyclization, reduced side reactions, solvent recyclable |
Industrial scale synthesis | Organic solvents | Controlled heating | Optimized for scale | High | Uses distillation/crystallization for purification; emphasis on yield and purity |
Research Findings and Analysis
- The reaction of hydrazine with diethyl oxalate is straightforward but requires careful control to avoid side products.
- The use of diphenyl ether as a high-boiling solvent for cyclization reactions involving this compound intermediates has been demonstrated to improve yield and reduce reaction time significantly.
- The compound serves as a versatile intermediate for further transformations, including alkylation, oxidation, reduction, and substitution reactions, which are important in synthesizing various biologically active molecules.
- The preparation methods are adaptable for gram-scale synthesis, making them suitable for both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-hydrazinyl-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2-9-4(8)3(7)6-5/h2,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGHFXZJDYAHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383050 | |
Record name | ethyl 2-hydrazinyl-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35196-48-6 | |
Record name | ethyl 2-hydrazinyl-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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